molecular formula C25H23N3O4S2 B2431809 ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 946276-63-7

ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2431809
CAS No.: 946276-63-7
M. Wt: 493.6
InChI Key: XGKFQOPWFNVWPV-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and its derivatives have been explored for their chemical synthesis and potential applications in various scientific research areas. A study by Mohamed (2014 & 2021) detailed a convenient synthesis process involving the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with arylidinemalononitrile derivatives. This synthesis pathway has led to the creation of novel compounds with potential applications in material science, pharmacology, and chemical research (Mohamed, 2014) (Mohamed, 2021).

Antimicrobial and Biological Evaluation

The synthesis of new pyridine derivatives, including those related to ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, has shown variable and modest antimicrobial activity against a range of bacteria and fungi. Patel et al. (2011) explored these derivatives' antimicrobial properties, providing a foundation for further pharmaceutical research and development (Patel, Agravat, & Shaikh, 2011).

Catalyst and Chemical Reactions

Ghorbanloo and Alamooti (2017) demonstrated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, acting as an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research indicates the compound's potential use in catalysis and synthetic chemistry applications, showing how modifications can enhance activity and reusability in industrial and laboratory settings (Ghorbanloo & Alamooti, 2017).

Anticancer Activity

The exploration of thiophene incorporated thioureido substituent as precursors for synthesizing new heterocycles, including those related to the chemical structure of interest, demonstrated potent anticancer activity against colon HCT-116 human cancer cell lines. This research by Abdel-Motaal, Alanzy, and Asem (2020) underscores the potential therapeutic applications of these compounds in cancer research and treatment strategies (Abdel-Motaal, Alanzy, & Asem, 2020).

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-3-32-25(30)28-13-12-17-20(14-28)34-24(27-22(29)15-8-10-16(31-2)11-9-15)21(17)23-26-18-6-4-5-7-19(18)33-23/h4-11H,3,12-14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKFQOPWFNVWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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